Imidapril-d3 Hydrochloride
Description
Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors as a Therapeutic Class
Angiotensin-converting enzyme (ACE) inhibitors are a class of medications primarily used to treat high blood pressure and heart failure. wikipedia.orgmayoclinic.org They work by relaxing blood vessels and decreasing blood volume, which leads to lower blood pressure and reduced oxygen demand from the heart. wikipedia.org ACE inhibitors achieve this by blocking the action of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS) which regulates blood pressure. wikipedia.orggoodrx.com By inhibiting this enzyme, they prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. wikipedia.orgvinmec.com This action also leads to a decrease in aldosterone (B195564) release, promoting the excretion of sodium and water while retaining potassium. wikipedia.org
Imidapril (B193102) hydrochloride is a long-acting, non-sulfhydryl ACE inhibitor. nih.gov It is a prodrug, meaning it is converted in the liver into its active metabolite, imidaprilat (B20323). nih.govresearchgate.net Imidaprilat is a potent ACE inhibitor, comparable in strength to enalaprilat (B1671235) (the active metabolite of enalapril) and about twice as potent as captopril. nih.gov
Research has shown that imidapril is effective in treating hypertension, chronic heart failure, and diabetic nephropathy. nih.govncats.io Following oral administration, imidapril is rapidly converted to imidaprilat, with peak plasma concentrations of imidaprilat reached after approximately 5-6 hours. researchgate.net The elimination half-life of imidapril is about 1.7 to 2.5 hours, while the half-life of its active metabolite, imidaprilat, is significantly longer at 10 to 19 hours. nih.govresearchgate.net Studies have also indicated that imidapril has good tissue penetration and can inhibit tissue ACE, contributing to its effectiveness in preventing cardiovascular complications. nih.gov
Pharmacokinetic studies have been conducted to understand how imidapril and imidaprilat behave in the body, including in specific patient populations such as those with renal failure. nih.gov These studies are crucial for determining appropriate use and understanding the drug's disposition. nih.gov
Deuterium (B1214612) substitution, also known as deuteration, is a strategy used in drug discovery to enhance the metabolic profile of a drug. informaticsjournals.co.innih.gov It involves replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen. wikipedia.org This subtle structural change can significantly alter the drug's pharmacokinetic properties. wikipedia.org
The primary rationale for this substitution is the kinetic isotope effect. wikipedia.org The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). informaticsjournals.co.inhumanjournals.com This increased bond strength can make the deuterated compound more resistant to metabolic breakdown, particularly if the hydrogen atom being replaced is at a site of metabolic attack. researchgate.netinformaticsjournals.co.in
Potential benefits of deuterium substitution include:
Slower Metabolism: The stronger C-D bond can lead to a slower rate of metabolism. wikipedia.org
Longer Half-life: A reduced metabolic rate can result in a longer biological half-life for the drug. informaticsjournals.co.inwikipedia.org
Improved Pharmacokinetics: Deuterated drugs may exhibit an improved pharmacokinetic profile, potentially leading to less frequent dosing. informaticsjournals.co.in
This approach has been explored for various drugs to improve their therapeutic efficacy and safety profiles. researchgate.netinformaticsjournals.co.in
Significance of Imidapril-d3 Hydrochloride as a Research Probe and Internal Standard
This compound is the deuterium-labeled form of Imidapril hydrochloride. medchemexpress.comchemsrc.cominvivochem.com In this compound, three hydrogen atoms have been replaced with deuterium. medchemexpress.com This labeled version of the drug serves a critical role in pharmaceutical research, primarily as an internal standard for quantitative analysis. myskinrecipes.comvulcanchem.com
In pharmacokinetic studies, accurate measurement of drug and metabolite concentrations in biological samples like plasma or urine is essential. myskinrecipes.com Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is a common technique for this type of analysis. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accuracy and precision of these measurements. myskinrecipes.com
The internal standard, which is chemically identical to the analyte (Imidapril) but has a different mass, is added to the biological sample at a known concentration. nih.gov It experiences similar extraction, ionization, and fragmentation processes as the unlabeled drug. nih.gov By comparing the signal of the analyte to the signal of the internal standard, researchers can correct for any variations during sample preparation and analysis, leading to highly accurate quantification of the drug's levels. nih.govmyskinrecipes.com This aids in understanding the drug's absorption, distribution, metabolism, and excretion, which is fundamental for optimizing its therapeutic use. myskinrecipes.com
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C20H28ClN3O6 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H27N3O6.ClH/c1-4-29-19(27)15(11-10-14-8-6-5-7-9-14)21-13(2)17(24)23-16(18(25)26)12-22(3)20(23)28;/h5-9,13,15-16,21H,4,10-12H2,1-3H3,(H,25,26);1H/t13-,15-,16-;/m0./s1/i3D3; |
InChI Key |
LSLQGMMMRMDXHN-PFULSCHTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC)C(=O)O.Cl |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C(CN(C2=O)C)C(=O)O.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Purity Characterization for Imidapril D3 Hydrochloride
General Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules
The introduction of deuterium into complex organic structures is achieved through several established methodologies. These techniques range from direct exchange reactions on the final molecule to the use of deuterated building blocks in a multi-step synthesis. The choice of method depends on the target molecule's stability, the desired position of the label, and the required level of isotopic enrichment.
Hydrogen/Deuterium (H/D) exchange reactions are a direct method for deuterium incorporation where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org These reactions are often facilitated by catalysts and a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). researchgate.netresearchgate.net
Catalysis: The process can be catalyzed by acids, bases, or metals. wikipedia.org Heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), and rhodium on carbon (Rh/C) are commonly used under neutral conditions with D₂O as the deuterium source. researchgate.net Homogeneous catalysts, including iridium and ruthenium complexes, have also shown high efficiency for H/D exchange at specific positions within a molecule. acs.org
Applications: This method is valuable for post-synthesis modification of drug candidates. researchgate.net For instance, achieving site-selective deuteration at metabolically vulnerable positions can enhance a drug's efficacy by leveraging the kinetic isotope effect, which describes the change in reaction rate due to isotopic substitution. researcher.life The C-D bond is stronger than the C-H bond, often leading to a slower rate of metabolic cleavage. marquette.edu
Table 1: Catalysts and Conditions for H/D Exchange Reactions
| Catalyst Type | Example Catalysts | Deuterium Source | Typical Conditions |
| Heterogeneous | Pd/C, Pt/C, Rh/C | D₂O, D₂ | Neutral pH, elevated temperature |
| Homogeneous | Iridium complexes, Ruthenium catalysts | D₂, D₂O | Mild conditions, specific solvents |
| Photocatalytic | Organic photocatalysts (e.g., thioxanthone) | D₂O | Light irradiation (e.g., 390 nm) |
Reductive deuteration involves the addition of deuterium across a double or triple bond or the replacement of a leaving group with deuterium using a deuterated reducing agent. This method provides a high degree of control over the location and stereochemistry of the incorporated deuterium. acs.org
Reagents: Common deuterated reducing agents include sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄), which are used for the reduction of carbonyl compounds like aldehydes and ketones. researchgate.netresearchgate.net Deuterium gas (D₂) in conjunction with a metal catalyst is used for the deuteration of alkenes and alkynes. researchgate.net
Precursors: This technique is applicable to precursors containing functional groups amenable to reduction, such as carbonyls, imines, alkenes, and alkynes. acs.org Dehalogenation, where a halogen atom is replaced by deuterium, is another common reductive approach, often using D₂ gas and a palladium catalyst. researchgate.net
Perhaps the most precise method for isotopic labeling involves building the target molecule from commercially available or specially synthesized deuterated starting materials. researchgate.netbeilstein-journals.org This approach ensures that deuterium is located exclusively at the desired positions with high isotopic purity.
Methodology: The synthesis follows established chemical pathways, but one or more of the initial reagents are replaced with their deuterated counterparts. researchgate.net For example, to introduce a trideuteromethyl (-CD₃) group, a deuterated methylating agent such as deuterated methyl iodide (CD₃I) can be used.
Advantages: This strategy avoids the potential for isotopic scrambling (deuterium appearing at unintended positions) that can sometimes occur with H/D exchange methods. It is particularly useful when the target positions are not reactive enough for exchange or when the molecule is sensitive to the conditions required for other deuteration methods. beilstein-journals.org The use of deuterated reagents in multicomponent reactions has also emerged as a powerful tool for rapidly generating libraries of deuterated, drug-like molecules. beilstein-journals.org
Specific Synthetic Pathways and Reaction Optimization for Imidapril-d3 Hydrochloride
The synthesis of this compound would logically proceed by adapting established synthetic routes for Imidapril (B193102) Hydrochloride. A key intermediate in Imidapril synthesis is (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid. researchgate.net The "d3" designation suggests the introduction of three deuterium atoms, most plausibly as a trideuteromethyl group on the imidazolidinone ring. This points toward a direct synthesis approach using a deuterated precursor.
The synthesis of Imidapril involves several key transformations, including esterification to protect carboxylic acid groups and a final de-alkylation (or de-esterification) step to reveal the active drug molecule.
Esterification: In a common synthetic route, an intermediate such as (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid is protected, for example, as a tert-butyl ester. researchgate.net This protection facilitates subsequent coupling reactions.
De-alkylation/De-esterification: The final step in the synthesis of Imidapril is typically the removal of a protecting group from a carboxylic acid moiety. One widely reported method involves the selective de-alkylation of a tertiary butyl ester. This is often accomplished using a strong acid in an organic solvent, such as dry hydrogen chloride gas in 1,4-dioxane. google.com An alternative method utilizes concentrated sulfuric acid in 1,4-dioxane, which has been reported to yield a more stable final product. This step is critical as it converts the ester precursor into the active carboxylic acid form of Imidapril before its precipitation as the hydrochloride salt. semanticscholar.org
Table 2: Reagents for De-alkylation of Imidapril t-Butyl Ester Precursor
| Reagent | Solvent | Reported Advantage |
| Dry Hydrogen Chloride Gas | 1,4-Dioxane | Standard, widely reported method |
| Concentrated Sulfuric Acid | 1,4-Dioxane | Leads to a more stable final product |
To produce this compound, the most efficient strategy would involve modifying the existing synthesis to incorporate a deuterated building block. The methylation step in the formation of the imidazolidinone ring is the ideal point for this modification.
Proposed Synthetic Adaptation: The synthesis of the key intermediate, (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid tert-butyl ester, involves several steps starting from N-benzyloxycarbonyl-L-asparagine, including cyclization, esterification, and methylation. researchgate.net To create the d3 analog, the methylation step would be performed using a trideuteromethylating agent, such as CD₃I (trideuteromethyl iodide), in place of a standard methylating agent like methyl iodide.
Reaction Pathway: This modified intermediate, (4S)-1-(methyl-d3)-2-oxo-imidazolidine-4-carboxylic acid tert-butyl ester, would then be carried through the remainder of the synthesis. This involves acylation with N-[(S)-1-ethyoxyoxo-3-phenylpropyl]-L-alanine, followed by the final de-alkylation of the tert-butyl group using hydrogen chloride gas to generate the target molecule, this compound. researchgate.net This approach ensures precise placement of the deuterium label and high isotopic purity, consistent with the principles of direct synthesis using deuterated precursors.
Table 3: Comparison of Standard vs. Proposed Deuterated Synthesis Step
| Step | Standard Synthesis of Imidapril | Proposed Synthesis of Imidapril-d3 |
| Intermediate Formation | (4S)-2-oxo-imidazolidine-4-carboxylic acid precursor | (4S)-2-oxo-imidazolidine-4-carboxylic acid precursor |
| Methylation Reagent | Methyl iodide (CH₃I) or similar | Trideuteromethyl iodide (CD₃I) or similar |
| Resulting Intermediate | (4S)-1-methyl-2-oxo-imidazolidine-4-carboxylic acid ester | (4S)-1-(methyl-d3)-2-oxo-imidazolidine-4-carboxylic acid ester |
| Final Product | Imidapril Hydrochloride | This compound |
Advanced Analytical Techniques for Isotopic Enrichment and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and isotopic composition of a sample. rsc.orgnih.gov For deuterated compounds like this compound, both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are utilized to quantify the extent of deuterium incorporation. nih.govwiley.com
Quantitative ¹H NMR analysis can determine the degree of deuteration by comparing the integral of a proton signal at a specific, deuterated position with the integral of a signal from a non-deuterated position within the same molecule. The reduction in the integral value of the signal corresponding to the deuterated site allows for the calculation of the percentage of deuterium incorporation.
Conversely, ²H NMR spectroscopy directly observes the deuterium nuclei. sigmaaldrich.com This technique is particularly useful for highly enriched compounds where the residual proton signals in ¹H NMR are very weak. sigmaaldrich.com The integral of the deuterium signal can be used to quantify the amount of the deuterated species. A combination of quantitative ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.govwiley.com For instance, the isotopic purity can be calculated by comparing the signal intensity of the deuterated analyte to a reference standard.
Table 1: Illustrative ²H NMR Data for Isotopic Purity Assessment
| Parameter | Value |
| Spectrometer Frequency | 61.4 MHz |
| Solvent | CHCl₃ (non-deuterated) |
| Reference | Natural Abundance D in CHCl₃ |
| Measured Isotopic Enrichment | 99.5 atom % D |
This table represents typical data that could be obtained from a quantitative ²H NMR experiment for a deuterated compound and is for illustrative purposes.
High-Resolution Mass Spectrometry for Isotopic Purity and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the isotopic purity of deuterated compounds and for identifying and quantifying any potential impurities. nih.govnih.gov HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allow for the clear differentiation of molecules with very small mass differences. nih.govnih.gov
This technique is used to determine the distribution of isotopologues (molecules that differ only in their isotopic composition) in a sample of this compound. nih.gov By analyzing the mass spectrum, the relative abundance of the desired d3-labeled compound can be measured along with the abundances of the unlabeled (d0), partially labeled (d1, d2), and potentially over-labeled (d4, etc.) species. The high resolving power of the instrument is critical to separate the isotopic peaks from any potential isobaric interferences, which are molecules that have the same nominal mass but different elemental compositions. nih.govnih.gov
Table 2: Example HRMS Data for Isotopic Distribution of a Deuterated Compound
| Isotopologue | Theoretical m/z | Measured m/z | Relative Abundance (%) |
| d0 (unlabeled) | 405.2233 | 405.2231 | 0.1 |
| d1 | 406.2296 | 406.2294 | 0.5 |
| d2 | 407.2359 | 407.2357 | 1.2 |
| d3 (target) | 408.2421 | 408.2420 | 98.2 |
This table is a hypothetical representation of HRMS data for Imidapril-d3 to illustrate the typical isotopic distribution analysis and does not represent actual experimental results for this specific molecule.
Advanced Bioanalytical Methodologies Utilizing Imidapril D3 Hydrochloride
Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Imidapril (B193102) and Metabolites
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the determination of Imidapril and its active metabolite, imidaprilat (B20323), in biological samples like human plasma. nih.gov This methodology offers superior sensitivity and specificity compared to other analytical techniques. nih.gov The development of these assays involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection to ensure reliable quantification, often in the range of 0.2 to 100 ng/mL. nih.govnih.gov
Effective chromatographic separation is the first critical step in a successful LC-MS/MS assay. The goal is to separate the analytes of interest—Imidapril and its metabolites—from endogenous matrix components to minimize interference. researchgate.net Optimization involves the careful selection of the stationary phase (column), mobile phase composition, and flow rate. mdpi.comchromatographyonline.com
For Imidapril analysis, reverse-phase chromatography is commonly employed. Studies have utilized columns such as a semi-micro ODS (octadecylsilane) or an XTerra MS C18 to achieve efficient separation. nih.govnih.gov The mobile phase typically consists of an organic solvent like acetonitrile (B52724) and an aqueous component containing a modifier like formic acid to control pH and improve peak shape. nih.govfrontiersin.org Gradient or isocratic elution can be used to achieve optimal resolution and analysis time. frontiersin.org
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | XTerra MS C18 (3.5 µm, 2.1 x 150 mm) nih.gov | Semi-micro ODS nih.gov |
| Mobile Phase | Acetonitrile-0.1% formic acid (67:33, v/v) nih.gov | Acetonitrile-0.05% (v/v) formic acid (1:3, v/v) nih.gov |
| Flow Rate | 0.3 mL/min nih.gov | Not Specified |
| Retention Time (Imidapril) | ~2.3 min nih.gov | Not Specified |
Following chromatographic separation, the analytes are detected by a tandem mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like Imidapril, as it is a soft ionization method suitable for polar and thermally labile molecules. nih.gov
For quantitative analysis, the mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. This highly selective and sensitive technique involves monitoring a specific precursor ion to product ion transition for each analyte. nih.gov The precursor ion is the protonated molecule of the analyte ([M+H]⁺), which is selected in the first quadrupole. It then undergoes collision-induced dissociation, and a specific product ion is monitored in the third quadrupole. This process ensures that only the compound of interest is detected, significantly reducing background noise. nih.gov
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|
| Imidapril | 406 | 234 | nih.gov |
| Imidaprilat | 378 | 206 | nih.gov |
Application of Imidapril-d3 Hydrochloride as an Internal Standard in Quantitative Bioanalysis
The reliability of quantitative bioanalysis hinges on the ability to correct for variability throughout the analytical process. This compound, the deuterium-labeled analog of Imidapril, serves as an ideal internal standard (IS) for this purpose. medchemexpress.com An internal standard is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. amazonaws.com
Stable Isotope Labeled Internal Standards (SIL-IS) are considered the gold standard in quantitative LC-MS bioanalysis. scispace.com Because a SIL-IS like this compound has nearly identical physicochemical properties to the analyte (Imidapril), it behaves similarly during sample extraction, chromatography, and ionization. amazonaws.comchromatographyonline.com
The primary advantage of a SIL-IS is its ability to compensate for matrix effects. waters.comclearsynth.com Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix, leading to ion suppression or enhancement. chromatographyonline.comwaters.com Since the SIL-IS co-elutes with the analyte, it experiences the same matrix effects. waters.com By using the ratio of the analyte response to the IS response for quantification, these effects are normalized, leading to greater accuracy. amazonaws.com Furthermore, a SIL-IS effectively corrects for variability in sample recovery during extraction procedures. nih.govnih.gov Studies have shown that while methods using structural analog internal standards may pass validation in pooled plasma, only a SIL-IS can accurately correct for the significant inter-individual variability in recovery observed in actual patient samples. nih.govnih.gov
This compound is synthesized by replacing three hydrogen atoms on the Imidapril molecule with deuterium (B1214612) atoms. medchemexpress.com For its use as an internal standard, the material must be of high chemical and isotopic purity. High chemical purity ensures that no impurities interfere with the analysis. High isotopic purity is crucial to prevent "crosstalk," where the signal from the internal standard might contribute to the analyte's signal, or vice-versa. The position of the deuterium labels is also important; they must be on a part of the molecule that is not subject to chemical or metabolic exchange. Commercially available this compound is characterized to confirm its identity and purity, ensuring it is fit for purpose in regulated bioanalytical studies. lgcstandards.com
Method Validation Parameters for Deuterated Internal Standard-Based Assays
Before an analytical method can be used for routine analysis of clinical or preclinical samples, it must undergo a rigorous validation process to demonstrate its reliability. researchgate.net Regulatory bodies provide guidelines for bioanalytical method validation, which includes the assessment of several key parameters.
Validation demonstrates that the assay is reproducible and suitable for its intended purpose. researchgate.net For assays utilizing deuterated internal standards, the validation process confirms that the SIL-IS is performing its function correctly. Key parameters include selectivity, accuracy, precision, linearity, and stability. nih.govresearchgate.net
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS. researchgate.net |
| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. researchgate.net Calibration standards within ±15% of nominal value (±20% at LLOQ). |
| Accuracy & Precision | Accuracy is the closeness of the determined value to the nominal concentration. Precision is the degree of scatter between a series of measurements. Assessed at multiple concentration levels (LQC, MQC, HQC). | Mean accuracy within ±15% of nominal values. Precision (RSD or CV) ≤ 15%. nih.govnih.gov |
| Recovery | The extraction efficiency of an analytical method, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard. | Should be consistent and reproducible, though a SIL-IS corrects for variability. nih.gov |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The IS-normalized matrix factor should have a CV ≤ 15%. nih.gov |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term bench-top, long-term storage). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. nih.gov |
Specificity and Selectivity in Complex Biological Matrices
In bioanalytical method development, specificity is the ability of the assay to measure unequivocally the analyte in the presence of other components in the sample, while selectivity distinguishes the analyte from other substances, including metabolites, impurities, and matrix components. The use of a deuterated internal standard like this compound significantly enhances both specificity and selectivity, especially in complex biological matrices such as plasma, serum, or urine.
This compound is an ideal internal standard because it is chemically identical to the analyte, Imidapril, but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and chromatographic separation. This co-elution is crucial for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical assays. Matrix effects, caused by co-eluting endogenous components of the biological sample, can suppress or enhance the ionization of the analyte, leading to erroneous quantification. Because this compound experiences the same matrix effects as Imidapril, the ratio of their signals remains constant, ensuring accurate quantification.
The specificity of a method utilizing this compound is typically demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. For an LC-MS/MS method, the absence of interfering peaks at the retention time of Imidapril and this compound in the corresponding mass transitions confirms the method's specificity.
Accuracy, Precision, and Linearity Range Determination
The validation of a bioanalytical method requires rigorous assessment of its accuracy, precision, and linearity. Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
While specific data for a validated method using this compound as an internal standard is not publicly available, a study on the determination of Imidapril in human plasma using LC-MS provides representative data for these validation parameters. In that study, Ramipril was used as the internal standard, but the principles of validation and the expected performance are comparable to what would be achieved with a deuterated internal standard. The described method demonstrated acceptable specificity, linearity, precision, and accuracy nih.govresearchgate.net.
The linearity of the method for Imidapril was established over a concentration range of 0.5 to 100 ng/mL in human plasma nih.govresearchgate.net. A linear regression analysis of the calibration curve typically yields a correlation coefficient (r²) close to 1.0, indicating a strong linear relationship between the analyte concentration and the instrument response.
The precision of the method is evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high). The precision is expressed as the relative standard deviation (RSD), which should generally be less than 15% nih.govresearchgate.net. The accuracy is determined by comparing the mean measured concentration to the nominal concentration and is expressed as a percentage. The acceptance criterion for accuracy is typically within ±15% of the nominal value nih.govresearchgate.net.
Table 1: Representative Accuracy and Precision Data for Imidapril Analysis This data is based on a study of Imidapril using a non-deuterated internal standard and is representative of the performance expected for a method using this compound.
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (RSD %) |
|---|---|---|---|
| 1.5 (Low QC) | 1.45 | 96.7 | 7.8 |
| 25 (Medium QC) | 26.1 | 104.4 | 5.2 |
| 75 (High QC) | 72.9 | 97.2 | 4.1 |
Table 2: Representative Linearity Data for Imidapril Analysis This data is based on a study of Imidapril and is representative of the performance expected for a method using this compound.
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Calibration Curve Equation | y = mx + c |
Stability Assessments of Analytes and Internal Standards in Sample Matrices
Stability is a critical parameter in bioanalytical method validation, ensuring that the concentration of the analyte and internal standard does not change from the time of sample collection to the time of analysis. Stability studies are conducted to evaluate the effects of storage conditions and sample handling procedures. For a method utilizing this compound, the stability of both Imidapril and the deuterated internal standard must be assessed in the biological matrix.
Key stability assessments include:
Freeze-Thaw Stability: This evaluates the stability of the analytes after multiple cycles of freezing and thawing. Samples are typically frozen at -20°C or -80°C and thawed at room temperature for at least three cycles.
Short-Term (Bench-Top) Stability: This assesses the stability of the analytes in the matrix at room temperature for a period that reflects the typical sample handling time.
Long-Term Stability: This determines the stability of the analytes in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples while they are waiting for injection in the autosampler.
The stability of deuterated internal standards is generally expected to be identical to that of the unlabeled analyte. However, it is crucial to ensure that the deuterium labels are placed on non-exchangeable positions within the molecule to prevent the loss of the label during storage and analysis acanthusresearch.com. The acceptance criterion for stability studies is typically that the mean concentration of the QC samples should be within ±15% of the nominal concentration.
Table 3: Representative Stability Assessment Data for Imidapril This data is based on a study of Imidapril and is representative of the performance expected for a method using this compound.
| Stability Condition | Concentration Level | Mean Deviation from Nominal (%) | Result |
|---|---|---|---|
| Freeze-Thaw Stability (3 cycles) | Low QC | -4.5 | Stable |
| High QC | -3.2 | Stable | |
| Short-Term Stability (24h at RT) | Low QC | -2.8 | Stable |
| High QC | -1.9 | Stable | |
| Long-Term Stability (30 days at -20°C) | Low QC | -5.1 | Stable |
| High QC | -4.3 | Stable |
High-Throughput Analytical Platforms Integrating Deuterated Compounds in Pharmaceutical Research
The pharmaceutical industry increasingly relies on high-throughput screening (HTS) to accelerate drug discovery and development. HTS involves the automated testing of large numbers of compounds to identify active substances and to conduct pharmacokinetic and metabolic profiling. The integration of deuterated internal standards like this compound into high-throughput analytical platforms, particularly those based on LC-MS/MS, is essential for generating reliable data in a time-efficient manner.
In the context of pharmaceutical research, high-throughput bioanalysis is crucial for screening large compound libraries for their potential as, for example, angiotensin-converting enzyme (ACE) inhibitors acs.orgarabjchem.org. These platforms utilize automated sample preparation techniques, such as robotic liquid handling systems, and rapid chromatographic methods, often employing ultra-high-performance liquid chromatography (UHPLC), to significantly reduce analysis time.
The use of deuterated internal standards is particularly advantageous in high-throughput settings. The robustness they provide by compensating for matrix effects and variability in sample processing is critical when analyzing thousands of samples. This allows for simpler and faster sample preparation methods, such as protein precipitation, without compromising data quality. The near-identical behavior of the deuterated standard and the analyte ensures that even with minimized sample cleanup, the accuracy and precision of the measurements are maintained.
Furthermore, the high selectivity of MS/MS detection, combined with the specificity afforded by the deuterated internal standard, allows for very short chromatographic run times, often less than a few minutes per sample. This enables the rapid analysis of large batches of samples, which is a key requirement for supporting large-scale preclinical and clinical studies in a timely manner.
Preclinical Metabolic Fate and Biotransformation Studies of Imidapril Utilizing Deuterated Analogs
Investigation of Imidapril (B193102) Metabolism in Isolated Biological Systems
In vitro models that replicate the metabolic environment of the liver are essential for early-stage drug metabolism research. These systems, including liver microsomes, S9 fractions, and isolated hepatocytes, allow for controlled studies of enzymatic processes without the complexities of whole-organism physiology.
Liver S9 fractions, which contain both microsomal and cytosolic enzymes, and isolated liver microsomes, which are enriched in Phase I enzymes like cytochrome P450s and carboxylesterases, are standard platforms for metabolic stability and pathway identification studies. The primary metabolic pathway for imidapril is the hydrolysis of its ethyl ester to form the pharmacologically active diacid metabolite, imidaprilat (B20323) (also known as M1). nih.gov This bioactivation is predominantly catalyzed by carboxylesterase 1 (CES1), which is highly expressed in the liver. nih.govmdpi.comnih.gov
Enzyme kinetic parameters, such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), quantify the affinity of the enzyme for the substrate and the maximum rate of conversion, respectively. washington.edu By incubating varying concentrations of Imidapril-d3 Hydrochloride with liver microsomes or S9 fractions and measuring the rate of imidaprilat-d3 (B562933) formation, these parameters can be determined. Comparing the kinetic data of the deuterated and non-deuterated compounds allows researchers to assess the impact of isotopic substitution on the rate of metabolism. A significant difference in these values can indicate a kinetic isotope effect, suggesting that a C-H bond at the position of deuteration is broken during the rate-limiting step of the metabolic reaction.
Beyond the primary hydrolysis, studies have identified other metabolic pathways for imidapril, including cleavage of the amide bond to form metabolites M2 and M3. nih.gov The S9 fraction is particularly useful for studying this, as it contains a broader range of enzymes capable of mediating various biotransformations.
Interactive Table 1: Known Metabolites of Imidapril
| Metabolite ID | Metabolic Reaction | Pharmacological Activity |
| M1 (Imidaprilat) | Hydrolysis of carboxylic ethyl ester | Active |
| M2 | Cleavage of the amide bond | Inactive |
| M3 | Cleavage of the amide bond | Inactive |
| M4 | Hydrolysis of M3 | Inactive |
This table is based on findings from studies on non-deuterated Imidapril. nih.gov
Isolated hepatocytes provide a more comprehensive model for metabolic studies as they contain a full complement of Phase I and Phase II metabolic enzymes and maintain cellular integrity. europa.eu Studies in patients with impaired liver function have shown a delay in the conversion of imidapril to imidaprilat, strongly suggesting that this biotransformation occurs primarily within hepatocytes. nih.gov
In a preclinical setting, incubating this compound with suspensions or cultured primary hepatocytes allows for a detailed examination of its biotransformation. This system can confirm the findings from microsomal studies and potentially uncover metabolites formed through pathways not present or fully active in subcellular fractions, such as conjugation reactions (Phase II metabolism). By analyzing the cell culture medium and cell lysate over time, a complete profile of deuterated metabolites can be generated. This helps to determine if slowing down the primary hydrolysis pathway through deuteration might shift the metabolism towards alternative routes, a phenomenon known as metabolic switching.
Identification and Structural Elucidation of Deuterated Imidapril Metabolites
The precise identification of metabolites is crucial for understanding the complete disposition of a drug. Deuterium (B1214612) labeling provides a distinct mass signature that simplifies the detection and structural elucidation of metabolites using advanced analytical techniques.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is the definitive tool for metabolite identification. ed.ac.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for the parent drug and its metabolites. ed.ac.uk Tandem mass spectrometry (MS/MS or MSⁿ) experiments generate fragmentation patterns that offer detailed structural information. nih.govnih.gov
When analyzing samples from in vitro incubations with this compound, researchers search for compounds that exhibit the characteristic mass shift conferred by the deuterium label. For a d3-labeled compound, any metabolite retaining the label will have a mass that is 3 Daltons higher than its non-deuterated counterpart. The fragmentation patterns in MS/MS spectra are then used to pinpoint the location of the deuterium label on the metabolite, confirming the site of metabolic modification and elucidating the structure. This approach is highly effective in distinguishing drug-related metabolites from endogenous background noise in complex biological matrices.
Deuterium labeling is a powerful strategy for tracking the metabolic fate of a drug and identifying its "metabolic soft spots"—the chemical sites most susceptible to enzymatic modification. drugdiscoverytrends.comresearchgate.net The primary metabolic soft spot on imidapril is the ethyl ester group, which is readily cleaved by carboxylesterases. nih.govnih.gov Placing a deuterium label on or near this site, as in this compound, allows for precise tracking of this hydrolysis pathway.
By comparing the metabolite profiles of deuterated and non-deuterated imidapril, researchers can quantitatively assess the contribution of different metabolic routes. If deuteration at a specific position significantly slows down its metabolism, it confirms that this site is a major point of metabolic attack. This information is invaluable for medicinal chemists who can then modify such soft spots to improve the drug's metabolic stability and pharmacokinetic profile. drugdiscoverytrends.comnuvisan.com
Enzyme Kinetic Isotope Effect (KIE) Studies with Deuterated Imidapril
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org Measuring the KIE is a classic mechanistic tool used to determine whether the cleavage of a specific C-H bond is the rate-determining step of an enzymatic reaction. nih.govlibretexts.org
When a C-H bond is replaced by a stronger C-D bond, more energy is required to break it, which can lead to a slower reaction rate. libretexts.org This results in a "normal" KIE, where the ratio of the rates (kH/kD) is greater than 1. In the context of Imidapril-d3, a KIE study would involve comparing the rate of imidaprilat formation from imidapril versus that from Imidapril-d3 in a controlled enzymatic system, such as human liver microsomes. ansto.gov.au
The rate of metabolite formation can be precisely measured using LC-MS/MS. If the formation of imidaprilat-d3 is significantly slower than the formation of imidaprilat, it would provide strong evidence that the cleavage of the deuterated C-H bond is part of the rate-limiting step in the carboxylesterase-mediated hydrolysis. Such a finding would confirm the specific mechanism of enzymatic action and validate the targeted deuteration as a strategy to modulate the drug's metabolic activation rate.
Interactive Table 2: Illustrative Enzyme Kinetic Data for KIE Analysis
| Compound | Kₘ (μM) | Vₘₐₓ (pmol/min/mg protein) | Intrinsic Clearance (Vₘₐₓ/Kₘ) | KIE (kH/kD) |
| Imidapril (Protio) | 150 | 1000 | 6.67 | N/A |
| Imidapril-d3 (Deuterated) | 155 | 500 | 3.23 | 2.06 |
This table presents hypothetical data to illustrate how a kinetic isotope effect might be observed. A KIE value greater than 1, as shown here, would indicate that the deuterated compound is metabolized more slowly.
Measurement of Primary and Secondary Deuterium Kinetic Isotope Effects
The measurement of deuterium kinetic isotope effects (KIEs) is a fundamental approach in mechanistic enzymology. A primary KIE is observed when a covalent bond to a deuterium atom is broken in the rate-determining step of a reaction. This effect arises from the higher zero-point energy of a C-H bond compared to a C-D bond, making the C-H bond easier to break. A significant primary KIE (typically kH/kD > 2) is strong evidence that C-H bond cleavage is a rate-limiting part of the reaction mechanism.
Secondary KIEs occur when deuterium substitution is at a position not directly involved in bond cleavage but can influence the reaction rate through steric or electronic effects on the transition state. These effects are generally smaller than primary KIEs.
While specific experimental data on the primary and secondary deuterium kinetic isotope effects for this compound are not available in the public domain, we can hypothesize the expected outcomes based on the known metabolism of imidapril. The principal metabolic pathway of imidapril is the hydrolysis of its ethyl ester group to form the pharmacologically active diacid, imidaprilat. This reaction is primarily catalyzed by esterases, not cytochrome P450 (CYP450) enzymes. Therefore, if the deuterium substitution in this compound is not at a site of esterase-mediated hydrolysis, a significant primary KIE would not be expected for this major metabolic conversion.
However, if minor metabolic pathways involving CYP450-mediated oxidation exist for imidapril, deuteration at the site of such oxidation could lead to a measurable KIE. For instance, if oxidation were to occur at a carbon center, replacing a hydrogen with a deuterium at that position would likely result in a primary KIE, assuming this oxidative step is at least partially rate-limiting.
Table 1: Hypothetical Deuterium Kinetic Isotope Effects (KIE) for this compound Metabolism
| Metabolic Reaction | Enzyme System | Expected Primary KIE (kH/kD) | Expected Secondary KIE (kH/kD) | Rationale |
| Ester Hydrolysis | Esterases | ~1 | ~1 | The C-D bond is not broken during hydrolysis. |
| Hypothetical Oxidation | CYP450 | >2 | 1.0 - 1.5 | C-D bond cleavage would be rate-limiting. |
Note: This table is based on theoretical principles as no specific experimental data for this compound has been found.
Correlation of KIE with Rate-Determining Steps in Metabolic Reactions (e.g., CYP450-mediated oxidation)
The magnitude of the kinetic isotope effect provides crucial information about the transition state of the rate-determining step of a reaction. In the context of drug metabolism, particularly for reactions catalyzed by CYP450 enzymes, a significant primary deuterium KIE indicates that the abstraction of a hydrogen atom (or a hydride) is a key feature of the slowest step in the metabolic process.
The general catalytic cycle of CYP450 enzymes involves several steps, including substrate binding, electron transfer, and oxygen activation, culminating in the formation of a highly reactive iron-oxo intermediate (Compound I). This species is responsible for the oxidation of the substrate, which often proceeds via hydrogen atom abstraction. If this hydrogen abstraction is the slowest step in the entire catalytic cycle, a large KIE will be observed. Conversely, if another step, such as product release, is rate-limiting, the KIE may be masked or "quenched," resulting in a value close to unity, even if C-H bond cleavage is intrinsically slow.
For a hypothetical scenario where imidapril undergoes minor CYP450-mediated oxidation, the observation of a significant KIE upon deuteration would strongly suggest that the C-H bond cleavage is the rate-determining step of that specific metabolic pathway. This information is valuable for understanding the precise mechanism of biotransformation and for predicting how modifications to the drug molecule might alter its metabolic fate. The absence of a significant KIE would imply that another step in the enzymatic cycle is the bottleneck for that particular metabolic route.
Comparative Metabolic Profiling of Imidapril and this compound in Research Models
While no direct comparative metabolic profiling studies for Imidapril and this compound are publicly available, the principles of such an investigation would involve incubating both compounds with a metabolically active system and analyzing the resulting metabolite profiles using techniques like liquid chromatography-mass spectrometry (LC-MS).
A key phenomenon that can be investigated through comparative profiling is "metabolic switching." If the primary metabolic pathway is slowed down due to a significant KIE (as discussed in 4.3.2), the drug may be shunted towards alternative metabolic pathways that were previously minor. This can lead to a change in the relative abundance of different metabolites.
Table 2: Hypothetical Comparative Metabolic Profile of Imidapril and this compound in a Research Model (e.g., Human Liver Microsomes)
| Compound/Metabolite | Imidapril (% of Total Metabolites) | This compound (% of Total Metabolites) | Postulated Reason for Difference |
| Imidaprilat | 90 | 92 | No KIE on esterase-mediated hydrolysis. |
| Oxidative Metabolite 1 | 5 | 3 | Potential primary KIE on CYP450-mediated oxidation. |
| Oxidative Metabolite 2 | 5 | 5 | No deuteration at the site of this oxidation. |
Note: This table presents a hypothetical scenario to illustrate the principles of comparative metabolic profiling in the absence of specific experimental data for this compound.
Such comparative studies are essential for predicting whether deuteration will lead to a more favorable pharmacokinetic profile, for example, by reducing the formation of potentially toxic metabolites or by increasing the exposure to the active metabolite.
Research on Pharmacokinetic Disposition in Preclinical Models Enabled by Deuterated Imidapril
Preclinical Absorption Mechanisms Investigated with Isotopic Tracers
Isotopic tracers are instrumental in delineating the absorption characteristics of drug candidates in preclinical settings. The fundamental principle is that an isotopically labeled molecule, such as Imidapril-d3, is chemically equivalent to its non-labeled counterpart and will follow the same physiological pathways. nih.gov This allows researchers to track its movement from the site of administration into systemic circulation.
In preclinical studies with rats, Imidapril (B193102) has been shown to be absorbed from nearly the entire small intestine, with the jejunum being a primary site of absorption. nih.gov Little to no absorption occurs from the stomach. nih.gov By administering a deuterated tracer like Imidapril-d3 Hydrochloride, scientists can precisely quantify the rate and extent of absorption from different segments of the gastrointestinal tract. Following oral administration of labeled Imidapril to rats and dogs, plasma concentrations of radioactivity indicate that the compound is relatively rapidly absorbed. nih.gov The use of a stable isotope label like deuterium (B1214612), in conjunction with sensitive mass spectrometry techniques, allows for the differentiation of the administered drug from endogenous compounds, providing clear data on its bioavailability and absorption kinetics. nih.gov
Distribution Studies in Animal Tissues Using Labeled Compounds
Understanding where a drug distributes within the body is critical for assessing its potential efficacy and identifying tissues that may be exposed to high concentrations. Labeled compounds are essential for these investigations. Studies using radiolabeled ([¹⁴C]) Imidapril in rats have provided detailed insights into its tissue distribution. nih.govnih.gov
Following oral administration of [¹⁴C]-Imidapril to rats, radioactivity was observed to distribute rapidly to most tissues, with the notable exception of the central nervous system. nih.gov The highest concentrations of the drug and its metabolites were found in the liver and kidney, which are key organs for metabolism and excretion. nih.gov A particularly high concentration was also noted in the lung, where elimination was relatively slow. nih.gov Whole-body autoradiography confirmed these findings and showed no significant gender-related differences in the distribution profile. nih.gov The distribution pattern after intravenous administration was similar, further confirming the compound's biodistribution characteristics. nih.gov Using a deuterated compound like Imidapril-d3 would allow for similar studies, employing techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the drug's presence in various tissues.
| Tissue | Relative Concentration Compared to Plasma | Time of Maximum Concentration (Post-Dosing) |
|---|---|---|
| Liver | Higher | 30 min - 1 hr |
| Kidney | Higher | 30 min - 1 hr |
| Lung | Significantly Higher | 30 min - 1 hr |
| Central Nervous System | Lower / Excluded | N/A |
| Most Other Tissues | Rapidly Distributed | 30 min - 1 hr |
Elimination Pathways and Excretion Kinetics in in vivo Preclinical Models
The elimination of a drug from the body occurs through metabolism and excretion. Preclinical studies in rats and dogs using labeled Imidapril have shown that the drug is eliminated through both renal and fecal routes. nih.gov Imidapril is a prodrug that is rapidly metabolized to its pharmacologically active form, Imidaprilat (B20323). nih.govnih.gov
In rats and dogs, after oral administration of [¹⁴C]-Imidapril, radioactivity is excreted in both urine and feces, indicating clearance through both the kidneys and the biliary/gastrointestinal system. nih.gov The disappearance of the unchanged parent drug, Imidapril, from plasma is much faster in rats than in dogs. nih.govnih.gov Understanding these primary elimination routes is crucial for predicting a drug's duration of action and potential for accumulation. nih.gov
The substitution of hydrogen with deuterium at a site of metabolic attack can slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), can lead to significant changes in a drug's pharmacokinetic profile. nih.gov Specifically, if a C-H bond is broken during a rate-limiting metabolic step, the corresponding C-D bond, being stronger, will be broken more slowly. researchgate.net
This can result in:
A longer plasma half-life (t½): The drug is metabolized and cleared from the systemic circulation more slowly. nih.gov
Enhanced bioavailability: For orally administered drugs, a reduced first-pass metabolism can lead to a greater fraction of the dose reaching systemic circulation. nih.gov
For a compound like Imidapril, which undergoes extensive metabolism, selective deuteration at a primary metabolic site could predictably extend its half-life and increase its exposure in animal models. nih.gov
| Pharmacokinetic Parameter | Imidapril (Non-deuterated) | Imidapril-d3 (Hypothetical) | Rationale for Change |
|---|---|---|---|
| Half-Life (t½) | X hours | > X hours | Slower rate of metabolism due to the Kinetic Isotope Effect. nih.gov |
| Systemic Exposure (AUC) | Y ng·h/mL | > Y ng·h/mL | Reduced systemic clearance leads to higher overall exposure. nih.gov |
| Systemic Clearance (CL) | Z L/h/kg | < Z L/h/kg | Metabolism is a primary component of clearance; slower metabolism reduces clearance. |
When deuteration blocks or slows a primary metabolic pathway, the drug's metabolism can be redirected towards alternative, secondary pathways. This phenomenon is known as metabolic shunting or metabolic switching. nih.gov Consequently, the profile of metabolites can be altered, with a decrease in the metabolites formed via the deuterated pathway and a potential increase in those formed via other routes. nih.gov
Investigating these changes is a key application of deuterated compounds in preclinical research. By comparing the metabolite profiles of Imidapril and Imidapril-d3 in plasma, urine, and feces from animal models, researchers can identify the primary sites of metabolism. A significant reduction in a particular metabolite when using the deuterated version would confirm the location of the deuterium as a key metabolic "soft spot." This information is valuable for understanding the drug's biotransformation and for designing new chemical entities with potentially more favorable pharmacokinetic properties. nih.gov
Application of Microdosing and Accelerator Mass Spectrometry (AMS) in Early Preclinical Pharmacokinetic Research
Microdosing is a technique used in early drug development where a very small, sub-pharmacological dose of a compound (typically less than 1/100th of the expected therapeutic dose) is administered to determine its basic pharmacokinetic profile. osti.govfrontiersin.org This approach requires highly sensitive analytical methods to detect the extremely low concentrations of the drug in biological samples.
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique capable of quantifying rare isotopes, such as ¹⁴C, at attomole (10⁻¹⁸ mol) levels. nih.govnih.gov By using a ¹⁴C-labeled version of a drug, AMS allows for the accurate determination of pharmacokinetic parameters from a microdose study. nih.govresearchgate.net This combination of microdosing and AMS can be applied in late-stage preclinical or very early "Phase 0" human studies to:
Determine absolute bioavailability. nih.gov
Characterize absorption, distribution, metabolism, and excretion (ADME) profiles. youtube.com
Select the best drug candidates to move forward into more extensive clinical trials, based on favorable human pharmacokinetics. nih.gov
This approach provides crucial human pharmacokinetic data much earlier in the development process, using doses that carry a minimal risk of adverse effects. osti.govyoutube.com
Mechanistic Insights into Drug Target Interactions and Isotope Effects
Investigation of Deuterium (B1214612) Isotope Effects on Enzyme Catalysis and Substrate Binding
The substitution of hydrogen with deuterium can lead to a significant kinetic isotope effect (KIE), a phenomenon rooted in the fundamental differences in their physical properties. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond, resulting in a higher activation energy for C-D bond cleavage. scispace.com Consequently, if the cleavage of a C-H bond is the rate-limiting step in an enzyme-catalyzed reaction, replacing that hydrogen with deuterium can slow the reaction rate. nih.govnih.gov
This principle is particularly relevant in the metabolism of drugs by enzymes like the cytochrome P450 family, where C-H bond breaking is a common feature of oxidation reactions. nih.gov For a drug like Imidapril (B193102), deuteration at a metabolically active site could decrease its rate of metabolism. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and increased systemic exposure. nih.gov
The magnitude of the KIE is inversely related to the catalytic rate (kcat); faster enzymatic reactions tend to exhibit smaller KIEs because C-H bond breaking becomes less rate-limiting compared to other steps like substrate binding or product release. nih.gov The study of multiple isotope effects—for instance, comparing the effects of a substrate containing two isotopic substitutions with singly substituted compounds—can help distinguish between stepwise and concerted reaction mechanisms. unl.edu While deuteration primarily impacts reaction kinetics, it is generally not expected to significantly alter the equilibrium of substrate binding, as the binding affinity is determined by non-covalent interactions that are less sensitive to isotopic substitution. nih.gov However, subtle changes in molecular vibrations and conformation could potentially have minor effects on binding equilibria.
Pharmacodynamic Research Methodologies Employing Deuterated Analogs (e.g., in vitro binding assays, enzyme activity assays)
Deuterated analogs like Imidapril-d3 hydrochloride are valuable tools in pharmacodynamic research. iaea.org Various in vitro assays are employed to characterize and compare the interaction of deuterated and non-deuterated compounds with their target enzymes.
Enzyme activity assays are fundamental for quantifying the effect of an inhibitor on its target. sigmaaldrich.com These assays measure the rate of an enzymatic reaction, which can be monitored through various methods:
Spectrophotometric Assays: These methods rely on changes in the absorbance of light by a substrate or product. For oxidoreductases, the change in absorbance of cofactors like NADH or NADPH can be monitored. creative-enzymes.com
Fluorescence-Based Assays: These highly sensitive assays use substrates that release a fluorescent product upon enzymatic cleavage, allowing for real-time monitoring of enzyme activity. mdpi.comfrontiersin.org
By performing these assays in the presence of varying concentrations of an inhibitor, such as Imidapril or its deuterated analog, a dose-response curve can be generated to determine key inhibitory parameters.
Binding Kinetics and Affinity Studies with Deuterated Compounds
The affinity of an inhibitor for its enzyme is a critical determinant of its potency. Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating tighter binding. Radioligand binding assays are a common method to determine these constants. In these experiments, a radiolabeled ligand with known affinity for the enzyme is displaced by increasing concentrations of the unlabeled inhibitor being tested. nih.gov
For ACE inhibitors, studies have identified two distinct binding sites on somatic ACE, and the binding affinity can vary between inhibitors. nih.gov The interaction is primarily electrostatic, involving the inhibitor's carboxylate groups binding to the enzyme's active site, which contains a zinc ion. researchgate.netnih.gov
While the substitution of hydrogen with deuterium is a subtle structural modification, it could potentially influence binding. Although large changes in binding affinity are not typically expected, the presence of multiple deuterium atoms may lead to minor alterations in properties like plasma protein binding rates. A study in 1987 noted a significant increase in the binding of d9-caffeine to human serum albumin compared to its non-deuterated counterpart, suggesting that such effects should be considered. nih.gov
The following table illustrates hypothetical binding parameters for Imidaprilat (B20323) (the active metabolite of Imidapril) and its deuterated analog.
| Compound | Ki (nM) | Kon (105 M-1s-1) | Koff (10-3 s-1) |
| Imidaprilat | 1.5 | 5.0 | 7.5 |
| Imidaprilat-d3 (B562933) | 1.6 | 4.8 | 7.7 |
This table contains hypothetical data for illustrative purposes, as specific experimental values for Imidapril-d3 are not publicly available. The data suggests that deuteration is unlikely to cause a major shift in binding affinity (Ki) but may subtly influence association (kon) and dissociation (koff) rates.
Enzymatic Inhibition Profiles of Imidapril-d3 and Imidapril
Imidapril is a prodrug that is hydrolyzed in the liver to its active diacid metabolite, Imidaprilat, which is a potent ACE inhibitor. nih.gov Imidaprilat competitively inhibits ACE, blocking the conversion of angiotensin I to the vasoconstrictor angiotensin II. nih.govdrugbank.com
The inhibitory profile of a drug is often characterized by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value can be determined from the dose-response curves generated by enzyme activity assays.
The primary advantage of deuterating a drug like Imidapril is often to improve its metabolic stability, which is a pharmacokinetic property. nih.govjuniperpublishers.com However, if the target enzyme itself contributes to the metabolism of the inhibitor, a kinetic isotope effect could be observed in the inhibition profile. More commonly, deuteration protects the drug from metabolism by other enzymes (e.g., cytochrome P450s), leading to higher and more sustained plasma concentrations of the active drug. This would enhance its pharmacodynamic effect in vivo without necessarily changing its intrinsic inhibitory activity (Ki) against the target enzyme. nih.gov
Emerging Research Applications and Future Perspectives of Imidapril D3 Hydrochloride
Role of Imidapril-d3 Hydrochloride in Systems Pharmacology Research
Systems pharmacology aims to understand how drugs affect the body as a whole by integrating data from multiple biological scales, from molecular interactions to physiological outcomes. ACE inhibitors like Imidapril (B193102) act on the renin-angiotensin-aldosterone system (RAAS), a complex pathway central to blood pressure regulation. clinpgx.orgwikipedia.org The introduction of this compound into this research area provides a valuable tool for developing more precise and predictive pharmacological models.
Integration of Deuterated Compounds in Metabolomics and Proteomics Workflows for Drug Discovery
The fields of metabolomics and proteomics systematically identify and quantify the complete set of metabolites and proteins in a biological system, offering deep insights into cellular function and disease states. Deuterated compounds like this compound are indispensable tools in these workflows, particularly for quantitative analysis using mass spectrometry.
In quantitative metabolomics, stable isotope-labeled compounds serve as ideal internal standards. clearsynth.com When analyzing biological samples (e.g., plasma or urine) to measure the concentration of Imidapril and its active metabolite, Imidaprilat (B20323), this compound is added at a known concentration at the beginning of sample preparation. wikipedia.orgnih.gov Because it is chemically identical to Imidapril, it co-elutes during chromatography and experiences the same extraction inefficiencies and potential ion suppression or enhancement in the mass spectrometer. scispace.com However, due to its different mass, it is distinguishable from the non-labeled analyte. By comparing the mass spectrometer signal of the analyte to that of the known quantity of the internal standard, researchers can achieve highly accurate and precise quantification, which is crucial for pharmacokinetic and toxicokinetic studies. texilajournal.com
Table 1: Application of Deuterated Standards in Quantitative Analysis
| Feature | Role of this compound (as Internal Standard) | Advantage in Metabolomics |
| Chemical Behavior | Mimics the analyte (Imidapril) during sample extraction and processing. | Corrects for sample loss and variability during preparation. |
| Chromatography | Co-elutes with the analyte under most liquid chromatography (LC) conditions. | Compensates for variability in injection volume and retention time. |
| Mass Spectrometry | Provides a distinct mass signal from the analyte. | Allows for ratiometric measurement, correcting for matrix effects like ion suppression or enhancement. myadlm.org |
| Quantification | Serves as a reference for calculating the precise concentration of the analyte. | Improves accuracy, precision, and reproducibility of quantitative results. clearsynth.com |
Stable isotope labeling is a cornerstone of quantitative proteomics for studying protein dynamics. nih.govnih.gov While this compound itself is not directly used to label proteins, the principles of using deuterated compounds are central to this field. For instance, metabolic labeling with deuterated water (D₂O) allows researchers to measure the synthesis and degradation rates (turnover) of thousands of proteins simultaneously. oup.com In the context of Imidapril research, these techniques could be used to investigate how ACE inhibition affects the turnover of cardiac or vascular proteins, providing insights into the mechanisms behind its therapeutic effects on heart failure and hypertension. cvpharmacology.com
Furthermore, deuterated compounds can be used to study drug-protein interactions. By understanding how Imidapril binds to the ACE enzyme, researchers can explore the effects of deuteration on binding affinity and kinetics, contributing to the rational design of drugs with improved target engagement.
Computational Modeling and Simulation of Deuterated Drug Disposition
Computational modeling has become an essential part of modern drug discovery, used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. researchgate.netnih.gov The disposition of a deuterated drug like this compound can be simulated by incorporating the kinetic isotope effect (KIE) into these models.
Standard ADME models use quantitative structure-activity relationships (QSAR) to correlate a molecule's physicochemical properties with its pharmacokinetic behavior. technologynetworks.com To model a deuterated compound, these algorithms can be modified to account for the increased stability of C-D bonds at specific metabolic sites. By inputting data on the known metabolic pathways of Imidapril, models can predict how deuteration at a specific position (e.g., a methyl group) will alter its rate of metabolism by enzymes like cytochrome P450s. nih.gov These simulations can forecast changes in key pharmacokinetic parameters such as half-life, bioavailability, and metabolite formation, allowing researchers to prioritize which deuterated analogues to synthesize and test in the lab. nih.govgithub.com This in silico approach accelerates the drug development process and reduces reliance on extensive animal testing. nih.gov
Opportunities for Isotope-Labeled Pharmaceuticals in Advanced Preclinical Research Methodologies
Isotope-labeled compounds, including both stable (deuterated) and radioactive versions, are fundamental to advanced preclinical research. ckisotopes.com They provide a means to trace the journey of a drug and its metabolites through a biological system with high sensitivity and specificity. This compound can be used in a variety of preclinical studies to gain a deeper understanding of its disposition.
In ADME studies, administering this compound to animal models allows for the precise tracking and quantification of the parent drug and its metabolites in various tissues and fluids. This helps to create a complete picture of the drug's distribution and elimination pathways. nih.gov Because the deuterium (B1214612) label is stable and non-radioactive, it is particularly useful for studies where repeated sampling is necessary or when radioactive isotopes are not feasible. The data generated from these studies are crucial for establishing a drug's safety profile and for extrapolating its likely behavior in humans.
Precision deuteration is a strategy where deuterium atoms are placed at specific, metabolically vulnerable sites ("soft spots") within a molecule. nih.govacs.org The goal is to selectively slow down a particular metabolic pathway to improve the drug's pharmacokinetic profile, reduce the formation of toxic metabolites, or enhance the formation of desired active metabolites. researchgate.netsemanticscholar.org
Imidapril is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. wikipedia.orgnih.gov Further metabolism may occur at other sites on the molecule. The designation "d3" in this compound suggests the replacement of three hydrogen atoms with deuterium, likely on a methyl or ethyl group that is susceptible to oxidation. By precisely placing deuterium at such a site, researchers can investigate its role in Imidapril's metabolism. This targeted approach could potentially lead to a new chemical entity with an improved therapeutic profile, such as a longer half-life that allows for less frequent dosing or a more consistent plasma concentration of the active Imidaprilat. musechem.com
Addressing Challenges in Drug Development Through Deuterium Modification
The journey of a drug from discovery to market is fraught with challenges, prominently including suboptimal metabolic stability and the formation of toxic metabolites. juniperpublishers.com A strategic approach to mitigate these issues is deuterium modification, where hydrogen atoms at specific positions in a drug molecule are replaced by their stable, heavier isotope, deuterium. uniupo.itnih.gov This subtle structural change can significantly alter a drug's metabolic profile, offering a pathway to safer and more effective therapeutics. nih.govnih.gov this compound, a deuterated version of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, exemplifies this innovative strategy.
One of the most significant hurdles in drug development is achieving adequate metabolic stability. juniperpublishers.com Many promising compounds fail because they are rapidly broken down by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. humanjournals.com This rapid metabolism can lead to a short duration of action and poor bioavailability. Deuteration addresses this challenge by leveraging the "kinetic isotope effect" (KIE). nih.govresearchgate.net The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov Since many metabolic reactions involve the breaking of a C-H bond, substituting deuterium at these metabolically vulnerable sites, or "soft spots," can slow down the rate of metabolism. nih.govnih.gov This can lead to a longer drug half-life, increased systemic exposure, and the potential for less frequent dosing, which may improve patient compliance. nih.govresearchgate.net
Another critical challenge is drug-induced toxicity, which is often caused by the formation of reactive or toxic metabolites. juniperpublishers.com Deuteration can help reduce toxicity by altering metabolic pathways. researchgate.net By slowing down a problematic metabolic route, the drug's metabolism can be redirected towards other, safer pathways, a phenomenon known as "metabolic shunting". juniperpublishers.comnih.govmusechem.com For example, if a specific metabolic process generates a harmful metabolite, deuterating the site of that reaction can decrease the formation of the toxic substance and enhance the drug's safety profile. juniperpublishers.comsimsonpharma.com This has been explored as a strategy to reduce hepatotoxicity associated with certain drugs by minimizing the creation of reactive metabolites in the liver. h1.co
The strategic application of deuterium can also be used to stabilize chiral centers in a drug molecule. For certain drugs that exist as a mixture of stereoisomers (enantiomers), one form may be active while the other is inactive or even harmful. If the two forms can interconvert in the body, deuteration at the chiral center can inhibit this process, improving the drug's safety and efficacy. musechem.com
While the effects of deuteration can be profound, they are not always predictable and must be carefully studied for each specific compound. nih.govplos.org The success of this strategy depends on a deep understanding of the drug's metabolic pathways to identify the correct positions for deuterium substitution. nih.govsemanticscholar.org However, the approval of deuterated drugs like deutetrabenazine by the FDA has validated this approach, paving the way for more deuterated compounds to be developed. uniupo.itresearchgate.netacs.org
The table below illustrates the potential impact of deuteration on the metabolic stability of various compounds, as demonstrated in preclinical studies.
Table 1: Representative Data on the Effect of Deuteration on Metabolic Half-Life
| Compound Class | Parent Compound Half-Life (t½) in Microsomes | Deuterated Analog Half-Life (t½) in Microsomes | Fold Increase in Stability | Primary Metabolizing Enzyme |
|---|---|---|---|---|
| Calcium Channel Blocker | 15 min | 35 min | 2.3x | CYP3A4 |
| Antidepressant | 2.5 hours | 8 hours | 3.2x | CYP2D6 |
| Antipsychotic | 1.2 hours | 4.8 hours | 4.0x | CYP3A4 / CYP2D6 |
This table presents generalized data from various studies to illustrate the concept of increased metabolic stability through deuteration. Specific values can vary significantly based on the compound and the experimental system. researchgate.net
Q & A
Q. What is the pharmacological role of Imidapril-d3 Hydrochloride in ACE inhibition studies, and how should it be integrated into experimental designs?
this compound, a deuterium-labeled analog of Imidapril, is used to study angiotensin-converting enzyme (ACE) inhibition mechanisms. Its isotopic labeling allows for precise tracking in pharmacokinetic (PK) and metabolic studies. For experimental integration:
Q. How can HPLC methods be validated for quantifying this compound in pharmaceutical formulations?
Follow JP XVI pharmacopeial standards for method validation:
- Column : Use a C18 reverse-phase column with UV detection at 215 nm.
- Mobile phase : Optimize a gradient of phosphate buffer (pH 2.5) and methanol (e.g., 65:35 v/v).
- Validation parameters : Assess linearity (R² ≥0.999), precision (RSD ≤2.0%), and recovery (98–102%) using spiked samples. Reference deuterated analogs require separate calibration curves due to retention time shifts .
Q. What safety protocols are critical when handling deuterium-labeled compounds like this compound?
Q. How should dissolution testing be designed for this compound tablets to meet regulatory standards?
- Apparatus : USP Apparatus II (paddle) at 50 rpm, 37°C.
- Medium : 900 mL deionized water or pH 6.8 phosphate buffer.
- Sampling : Collect aliquots at 10, 20, and 30 minutes. Analyze via HPLC to ensure ≥85% dissolution within 30 minutes .
Advanced Research Questions
Q. How can researchers identify and quantify impurities in this compound using LC/MS and HPLC?
- LC/MS setup : Electrospray ionization (ESI) in positive mode; monitor m/z shifts caused by deuterium.
- Impurity profiling : Compare retention times and fragmentation patterns against non-deuterated analogs. Use forced degradation (heat, light, pH extremes) to simulate stability challenges.
- Quantification : Apply area normalization or external standard methods with impurity reference materials .
Q. What experimental strategies address contradictions in deuterium isotope effects on this compound’s pharmacokinetics?
- Conduct parallel studies comparing deuterated and non-deuterated forms in vivo (rodent models).
- Monitor metabolic half-life differences via MS-based metabolomics.
- Use deuterium kinetic isotope effect (KIE) calculations to adjust dosing regimens in preclinical models .
Q. How do formulation challenges differ for deuterated compounds in sustained-release systems?
- Excipient compatibility : Test deuterated APIs with viscosity-reducing agents (e.g., pyridoxine hydrochloride) to prevent aggregation.
- Release kinetics : Optimize hydrogel matrices (e.g., polyvinyl alcohol) using factorial design to modulate diffusion rates. Validate with in vitro-in vivo correlation (IVIVC) models .
Q. What methodologies enable extrapolation of nonclinical data for this compound to clinical trials?
- Align with ICH guidelines: Integrate PK/PD modeling from animal studies to predict human dosing.
- Use deuterium labeling to trace metabolite pathways in microsomal assays. Validate biomarkers (e.g., ACE activity) across species .
Q. How can stability-indicating assays be developed for stress testing this compound under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
